4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol
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Overview
Description
4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol is a complex organic compound featuring a triazole ring, a sulfanyl group, and a benzene ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol typically involves multi-step reactions starting from readily available precursors. One common route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with an aryl aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the triazole derivative with a benzene-1,2-diol derivative under specific conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Research: The compound’s ability to interact with biological macromolecules could be explored for anticancer activity.
Industry
Dye and Pigment Production: The compound’s structure allows for the possibility of developing new dyes and pigments with specific properties.
Polymer Additives: It can be used as an additive in polymers to enhance their properties, such as thermal stability or UV resistance.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. The hydroxyl groups on the benzene ring can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol
- 4-[(E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol
Uniqueness
Compared to similar compounds, 4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol has a unique combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can influence the compound’s electronic properties and steric interactions, making it distinct in its behavior and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-10-2-5-12(6-3-10)15-18-19-16(23)20(15)17-9-11-4-7-13(21)14(22)8-11/h2-9,21-22H,1H3,(H,19,23)/b17-9+ |
InChI Key |
NQUFBRIRAYWMLK-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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